molecular formula C10H12N2O4 B14655823 Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate CAS No. 41120-20-1

Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate

Cat. No.: B14655823
CAS No.: 41120-20-1
M. Wt: 224.21 g/mol
InChI Key: OQUIEOWHHSTLHI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate is an organic compound with the molecular formula C10H12N2O4 It contains a hydrazinecarboxylate group attached to a methoxycarbonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired product through a series of steps involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.

Scientific Research Applications

Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate include:

  • Methyl 2-(methoxycarbonyl)phenylhydrazine
  • Methyl 2-(methoxycarbonyl)phenylcarbamate
  • Methyl 2-(methoxycarbonyl)phenylsulfanyl

Uniqueness

This compound is unique due to its specific structural features, such as the hydrazinecarboxylate group and the methoxycarbonyl-substituted phenyl ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

41120-20-1

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-(2-methoxycarbonylhydrazinyl)benzoate

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)7-5-3-4-6-8(7)11-12-10(14)16-2/h3-6,11H,1-2H3,(H,12,14)

InChI Key

OQUIEOWHHSTLHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NNC(=O)OC

Origin of Product

United States

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